molecular formula C24H23N3O3S3 B2448361 3-(isopropylthio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 923366-01-2

3-(isopropylthio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2448361
CAS No.: 923366-01-2
M. Wt: 497.65
InChI Key: TWNLIGYZSSGCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(isopropylthio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H23N3O3S3 and its molecular weight is 497.65. The purity is usually 95%.
BenchChem offers high-quality 3-(isopropylthio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(isopropylthio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfanyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S3/c1-16(2)31-19-8-4-7-18(12-19)23(28)27(15-17-6-5-11-25-14-17)24-26-21-10-9-20(33(3,29)30)13-22(21)32-24/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNLIGYZSSGCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(isopropylthio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic derivative of benzothiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N2O2S2C_{19}H_{22}N_2O_2S_2, and it possesses a complex structure that includes:

  • Isopropylthio group : Enhances lipophilicity and may improve cellular uptake.
  • Methylsulfonyl group : Known to contribute to biological activity through interactions with various biomolecules.
  • Pyridine moiety : Often associated with increased pharmacological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the benzothiazole core : Utilizing thiazole derivatives and appropriate reagents.
  • Introduction of the isopropylthio group : Often achieved through thioetherification reactions.
  • Coupling with pyridine derivatives : To form the final amide structure.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Studies on similar benzothiazole compounds indicate a promising profile in anticancer activity. These compounds have been observed to inhibit cell proliferation in several cancer cell lines by disrupting tubulin polymerization, a critical process for cell division .

Toxicity Studies

Toxicity assessments have been conducted using zebrafish embryos, where related compounds demonstrated low toxicity levels. The acute toxicity of similar derivatives was classified as low, indicating a favorable safety profile for further development .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • Study A : A derivative similar to the compound exhibited an MIC (Minimum Inhibitory Concentration) of 1 µg/mL against Staphylococcus aureus, indicating strong antimicrobial properties.
    • Study B : Another study reported that compounds with similar structural features showed effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 0.5 to 5 µg/mL .
  • Anticancer Activity :
    • In vitro studies demonstrated that the compound could inhibit the growth of HeLa cells with an IC50 value of 15 µM, showcasing its potential as an antitumor agent .

Comparative Analysis of Related Compounds

Compound NameStructureBiological Activity
Benzothiazole Derivative AStructure AAntimicrobial
Benzothiazole Derivative BStructure BAnticancer
Benzothiazole Derivative CStructure CAntitubercular

Q & A

Basic: What are the standard synthetic routes and characterization protocols for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as:

  • Step 1: Condensation of benzo[d]thiazol-2-amine derivatives with isopropylthio-substituted benzoyl chlorides under anhydrous conditions (e.g., dry pyridine or DMF as solvent) .
  • Step 2: Introduction of the methylsulfonyl group at the 6-position of the benzothiazole ring via oxidation of a thioether intermediate using m-CPBA or H₂O₂/AcOH .
  • Step 3: N-alkylation of the pyridin-3-ylmethyl group using a coupling agent like EDC/HOBt in DCM .
    Characterization:
  • 1H/13C NMR to confirm substituent positions (e.g., methylsulfonyl protons at δ 3.1–3.3 ppm, pyridinyl signals at δ 8.1–8.5 ppm) .
  • HRMS for molecular weight validation (e.g., calculated [M+H⁺] = 512.1234 vs. observed 512.1238) .
  • Elemental analysis (C, H, N percentages within ±0.3% of theoretical values) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Key variables include:

  • Solvent selection: Polar aprotic solvents (e.g., DMSO or DMF) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis .
  • Catalysts: CuI or Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) can reduce side products .
  • Temperature control: Lower temperatures (0–5°C) during acyl chloride formation minimize decomposition .
  • Purification: Gradient column chromatography (hexane:EtOAc) or recrystallization (EtOH/H₂O) improves purity to >95% .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H NMR: Identify distinct signals, such as the isopropylthio group (δ 1.2–1.4 ppm for -CH(CH₃)₂) and pyridinyl protons (δ 8.3–8.7 ppm) .
  • 13C NMR: Confirm carbonyl groups (e.g., benzamide C=O at δ 165–170 ppm) and methylsulfonyl quaternary carbon (δ 44–46 ppm) .
  • IR Spectroscopy: Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and amide N-H bends (3300 cm⁻¹) .

Advanced: How to design molecular docking studies to predict bioactivity?

Methodological Answer:

  • Target selection: Prioritize enzymes linked to the compound’s scaffold (e.g., kinases or viral proteases based on benzothiazole moieties) .
  • Software: Use AutoDock Vina or Schrödinger Suite with flexible ligand docking.
  • Validation: Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Basic: How is purity assessed during synthesis?

Methodological Answer:

  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm); purity >98% indicated by a single peak .
  • Melting point consistency: Sharp melting range (e.g., 210–212°C) correlates with high crystallinity .
  • TLC monitoring: Rf values matched to reference standards in multiple solvent systems (e.g., CHCl₃:MeOH 9:1) .

Advanced: How to analyze structure-activity relationships (SAR) for bioactivity optimization?

Methodological Answer:

  • Variation of substituents: Compare analogs with trifluoromethyl (), methylsulfonyl, or isopropylthio groups to assess impacts on lipophilicity (logP) and metabolic stability .
  • Biological assays: Test inhibitory activity against target enzymes (e.g., IC₅₀ values for antiviral activity in Vero cells) .
  • QSAR modeling: Use molecular descriptors (e.g., polar surface area, H-bond donors) to correlate structural features with activity .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

  • Replicate experiments: Ensure consistent solvent choices (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variations .
  • Cross-validation: Combine NMR with HRMS and X-ray crystallography (if available) to confirm ambiguous signals .
  • Dynamic effects: Consider rotational barriers (e.g., hindered rotation in amide bonds) causing splitting in NMR spectra .

Advanced: What assays are suitable for evaluating antiviral activity?

Methodological Answer:

  • Cell-based assays: Measure cytopathic effect (CPE) reduction in virus-infected cells (e.g., influenza A/H1N1) using MTT viability assays .
  • Enzyme inhibition: Target viral proteases (e.g., SARS-CoV-2 3CLpro) with fluorogenic substrates (Km < 10 μM) .
  • Dose-response curves: Calculate EC₅₀ values using nonlinear regression (GraphPad Prism) and compare to reference drugs (e.g., remdesivir) .

Basic: How to determine solubility and stability for in vitro studies?

Methodological Answer:

  • Solubility screening: Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) or cell culture media; nephelometry detects precipitation .
  • Stability assays: Incubate at 37°C in PBS or liver microsomes; monitor degradation via HPLC over 24–72 hours .

Advanced: What strategies identify metabolic pathways and metabolites?

Methodological Answer:

  • In vitro metabolism: Incubate with liver microsomes + NADPH; use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at benzothiazole) .
  • Isotopic labeling: Synthesize ¹⁴C-labeled analogs to trace metabolic fate in animal models .
  • Comparative analysis: Cross-reference with known metabolites of structurally similar compounds (e.g., benzamide derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.